2-Decanol, 8-methyl-, propanoate

Description

Contextual Significance as a Semiochemical in Insect Communication Systems

2-Decanol, 8-methyl-, propanoate is a well-documented insect sex pheromone, a type of semiochemical released by an organism to attract a mate. plantprotection.plwikipedia.org Specifically, it has been identified as the female-produced sex pheromone of the western corn rootworm (Diabrotica virgifera virgifera), a major agricultural pest of maize. herts.ac.ukgoogle.com The compound is highly attractive to males of this species and also elicits responses in other related species of the Diabrotica genus, such as the Mexican corn rootworm and the northern corn rootworm. google.com This makes it a crucial component in the chemical communication system that governs the reproductive behavior of these insects. wikipedia.org The specificity and potency of this pheromone have led to its use in integrated pest management (IPM) programs for monitoring and controlling rootworm populations. google.comumn.edu By using traps baited with synthetic this compound, it is possible to detect the presence and estimate the population density of these pests, as well as to disrupt their mating patterns. herts.ac.ukumn.edu

Historical Perspectives on the Isolation and Identification of Insect Sex Pheromones

The scientific understanding of insect pheromones has a rich history, dating back to the observations of French naturalist Jean-Henri Fabre in the 1870s, who deduced that female moths release an undetectable scent to attract males. suterra.com However, the first successful isolation and chemical identification of an insect sex pheromone did not occur until 1959 with the characterization of bombykol (B110295) from the silkworm moth, Bombyx mori. umn.edusuterra.cominsectslimited.com This breakthrough catalyzed research into the chemical communication of other insects, particularly agricultural pests. suterra.com

Early methods for identifying pheromones were laborious, often requiring the extraction of chemical compounds from thousands of insects. insectslimited.com The process involved behavioral assays to test the biological activity of different chemical fractions. suterra.com Over time, technological advancements significantly improved the efficiency and precision of pheromone identification. suterra.com The development of the electroantennogram (EAG) allowed researchers to measure the electrical response of an insect's antenna to specific volatile compounds, providing a more direct way to screen for active semiochemicals. suterra.com The subsequent application of sophisticated analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy has enabled the exact structural elucidation of these complex molecules. suterra.commdpi.com The identification of this compound as the sex pheromone of the western corn rootworm was a significant achievement in this field, providing a valuable tool for managing this economically important pest. google.com

Unique Structural Features and Stereoisomeric Forms of this compound

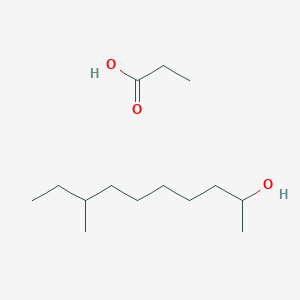

The chemical structure of this compound is characterized by a ten-carbon alcohol backbone (decanol) with a methyl group at the eighth carbon position and a propanoate ester group at the second carbon position. The molecular formula for the ester is C14H28O2. nih.gov A key aspect of this molecule's biological activity lies in its stereochemistry. The carbon atoms at the 2nd and 8th positions are chiral centers, meaning they can exist in different spatial arrangements, leading to the formation of four possible stereoisomers: (2R,8R), (2S,8S), (2R,8S), and (2S,8R).

Research has shown that the biological activity of this compound is highly dependent on its stereoisomeric form. The synthesis and field testing of these stereoisomers have revealed that specific isomers are more attractive to Diabrotica species. nih.gov For the western corn rootworm, the (2R,8R) and (2S,8R) isomers of 8-methyl-2-decanol propanoate have been identified as being biologically active. google.compherobase.com The synthesis of these specific stereoisomers often involves complex chemical pathways to ensure high stereochemical purity. nih.govpherobase.comnih.gov This stereospecificity is a common feature of insect pheromones and highlights the highly evolved and sensitive nature of their chemoreception systems.

Structure

3D Structure of Parent

Properties

IUPAC Name |

8-methyldecan-2-ol;propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24O.C3H6O2/c1-4-10(2)8-6-5-7-9-11(3)12;1-2-3(4)5/h10-12H,4-9H2,1-3H3;2H2,1H3,(H,4,5) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSDDGUCZFFODTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CCCCCC(C)O.CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60827952 | |

| Record name | Propanoic acid--8-methyldecan-2-ol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60827952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81931-28-4 | |

| Record name | Propanoic acid--8-methyldecan-2-ol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60827952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Organic Synthesis of 2 Decanol, 8 Methyl , Propanoate and Its Stereoisomers

Retrosynthetic Analysis for the Elaboration of 2-Decanol, 8-methyl-, propanoate

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnection is the ester linkage, which simplifies the target molecule into two key synthons: 8-methyl-2-decanol and propanoic acid (or its activated derivative, propionyl chloride).

The main challenge lies in the synthesis of the branched alcohol, 8-methyl-2-decanol. This alcohol can be further disconnected in several ways. A common strategy involves a Grignard reaction, where the carbon-carbon bond is formed between a Grignard reagent and a carbonyl compound. For instance, the bond between C2 and C3 can be disconnected, leading to a methyl Grignard reagent and 7-methylnonanal. Alternatively, disconnecting the bond between C7 and C8 leads to a 6-bromo-2-heptanone precursor and an isobutyl Grignard reagent. Each of these disconnections presents a viable pathway to the target alcohol, with the choice of route often depending on the availability and cost of the starting materials.

Classical and Contemporary Synthetic Routes to Racemic this compound

The synthesis of the racemic mixture of this compound has been achieved through various methods, primarily focusing on the efficient construction of the 8-methyl-2-decanol backbone followed by esterification. nih.govnih.gov

The final step in the synthesis of this compound is the formation of the propanoate ester. This is typically achieved through the reaction of 8-methyl-2-decanol with a propionylating agent. The most common method is the Fischer-Speier esterification, which involves reacting the alcohol with propanoic acid in the presence of a strong acid catalyst, such as sulfuric acid. ceon.rsresearchgate.net This is a reversible reaction, and to drive the equilibrium towards the product, an excess of one of the reactants (usually the alcohol) or the removal of water is employed. youtube.com

Alternatively, for a more rapid and irreversible reaction, propionyl chloride or propionic anhydride (B1165640) can be used in the presence of a base like pyridine (B92270) or triethylamine. The base neutralizes the HCl or propanoic acid byproduct, respectively, driving the reaction to completion.

A study on the esterification of propanoic acid with various alcohols demonstrated that increasing the reaction temperature and the molar ratio of the catalyst to the acid leads to a higher reaction rate and yield of the corresponding propanoate ester. ceon.rsresearchgate.net

Grignard reagents are powerful tools for forming carbon-carbon bonds and are central to many syntheses of 8-methyl-2-decanol. nih.govnih.gov One approach involves the reaction of a Grignard reagent derived from a halogenated alkane with an appropriate aldehyde or ketone.

For example, the synthesis can start from 6-chloro-1-hexanol. The hydroxyl group is first protected, for instance, by reacting it with 3,4-dihydropyran to form a tetrahydropyranyl (THP) ether. The resulting 6-chlorohexyl tetrahydropyranyl ether is then converted to a Grignard reagent by reacting it with magnesium. This Grignard reagent is then reacted with 1-bromo-2-methylbutane (B81432) in the presence of a cuprous bromide catalyst to form 8-methyl-decyl tetrahydropyranyl ether. Deprotection of the hydroxyl group under acidic conditions yields 8-methyl-1-decanol. google.com This primary alcohol can then be oxidized to the corresponding aldehyde, 8-methyldecanal, which upon reaction with a methyl Grignard reagent, followed by acidic workup, will yield the target alcohol, 8-methyl-2-decanol.

Another Grignard-based approach involves the reaction of a primary alkyl halide with a propargylic acetate (B1210297) derived from the reaction of a ketone with lithium acetylide ethylenediamine (B42938) complex. This leads to a trisubstituted allene (B1206475) which is then isomerized to a terminal acetylene. The triple bond is then converted to a methyl ketone and subsequently reduced to the desired methyl carbinol. nih.gov

The synthesis of 8-methyl-2-decanol, and subsequently its propanoate ester, can be accomplished through multi-step reaction sequences starting from simple, commercially available precursors. nih.govnih.gov For example, a synthetic route can commence with the hydroboration-oxidation of an alkene, which is a method to produce an anti-Markovnikov alcohol. youtube.com

One documented synthesis starts from 6-chloro-1-hexanol. google.com The hydroxyl group is protected, and the resulting chloro-compound is used to form a Grignard reagent. This reagent is then coupled with 1-bromo-2-methylbutane to extend the carbon chain. Subsequent deprotection and oxidation steps lead to 8-methyldecanal. Reaction of this aldehyde with a methyl Grignard reagent furnishes the desired 8-methyl-2-decanol. google.com

Another approach utilizes the Wittig reaction to construct the carbon skeleton. For instance, a Wittig reagent can be prepared from an appropriate alkyl halide and triphenylphosphine. This ylide can then react with a ketone or aldehyde to form an alkene, which can be subsequently hydrogenated and functionalized to yield the target alcohol.

Enantioselective and Diastereoselective Synthesis of this compound Stereoisomers

The biological activity of this compound is highly dependent on its stereochemistry. The molecule has two chiral centers, at C2 and C8, leading to four possible stereoisomers: (2R,8R), (2S,8S), (2R,8S), and (2S,8R). Research has shown that specific stereoisomers are more attractive to the western corn rootworm. nih.govpherobase.com Therefore, the enantioselective and diastereoselective synthesis of these isomers is of great interest.

The chiral pool approach utilizes readily available, enantiomerically pure natural products as starting materials to introduce chirality into the target molecule. mdpi.comwikipedia.org This strategy is a powerful tool for the synthesis of specific stereoisomers of 8-methyl-2-decanol and its propanoate ester.

For example, the synthesis of the (2R,8R) and (2S,8R) stereoisomers of 8-methyl-2-decyl propanoate has been achieved using chiral compounds of microbial origin as starting materials. pherobase.com Similarly, L-lactic acid, a common chiral pool starting material, can be used to introduce the stereocenter at the C2 position. L-lactic acid can be esterified and then subjected to a series of reactions to build the rest of the carbon chain while retaining the stereochemistry at C2. google.com

Asymmetric induction is the preferential formation of one enantiomer or diastereomer over the other. studysmarter.co.uk In the context of chiral pool synthesis, the inherent chirality of the starting material directs the formation of new stereocenters in a predictable manner. This substrate-controlled asymmetric induction is a key principle in the synthesis of complex, stereochemically defined molecules. nih.gov

Application of Asymmetric Induction Strategies in Carbon-Carbon Bond Formation

The stereospecific synthesis of this compound, which has four possible stereoisomers, hinges on the precise control of its two chiral centers at C2 and C8. Advanced synthetic strategies increasingly rely on asymmetric induction during the formation of the carbon skeleton to establish these centers with high enantiopurity, thereby avoiding challenging resolutions of stereoisomeric mixtures.

The chiral precursors for this olefination are themselves created using established asymmetric methods. For instance, the required chiral sulfones can be synthesized starting from (R)- or (S)-citronellene, while the chiral aldehydes can be prepared from (S)- or (R)-2-methyloxirane. researchgate.net Another approach involves using Evans methylation to create the methyl-branched chiral center. nih.gov

Other asymmetric strategies reported for similar structures include remote-controlled diastereoselective conjugated addition and synthesis from a suitable diepoxide, showcasing the versatility of modern organic synthesis in accessing specific stereoisomers. nih.gov For related pheromones, olefin cross-metathesis using catalysts like Grubbs' first-generation catalyst has also been employed as a key C-C bond-forming step. nih.gov These methods represent a shift from classical synthesis towards more elegant, controlled, and efficient routes where chirality is installed early and maintained throughout the reaction sequence.

Enzymatic and Biocatalytic Approaches to Chiral Synthesis

Biocatalysis offers a powerful and green alternative to traditional chemical methods for obtaining enantiomerically pure compounds. For the synthesis of chiral this compound, enzymatic and biocatalytic approaches primarily focus on the kinetic resolution of racemic precursors, particularly the 8-methyl-2-decanol intermediate.

Enzymatic kinetic resolution (EKR) takes advantage of the stereoselectivity of enzymes, most commonly lipases, to preferentially acylate or hydrolyze one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. Lipases such as Candida antarctica lipase (B570770) B (CalB) have proven highly effective and selective for this purpose. nih.gov In a typical EKR, a racemic alcohol can be subjected to acetylation using an acyl donor like vinyl acetate or isopropenyl acetate in the presence of the lipase. The enzyme selectively catalyzes the acetylation of one enantiomer, allowing for the separation of the resulting ester from the unreacted, enantiopure alcohol. nih.govresearchgate.net

The efficiency of such resolutions is often high, with enantiomeric ratios (E values) frequently exceeding 100, indicating excellent selectivity. nih.gov The choice of solvent (e.g., toluene, MTBE) and temperature can be optimized to maximize both conversion and enantioselectivity. nih.gov

To overcome the 50% theoretical yield limit of EKR, dynamic kinetic resolution (DKR) can be employed. This process combines the highly selective enzymatic resolution with an in-situ racemization of the less reactive enantiomer. nih.gov A chemoenzymatic DKR would pair a lipase like CalB with a metal catalyst (e.g., ruthenium-based) that continuously racemizes the unreacted alcohol enantiomer. nih.govnih.gov This allows the entire racemic starting material to be converted into a single, desired enantiomer of the product, achieving theoretical yields up to 100% and high enantiomeric excess. nih.gov

| Catalyst System | Approach | Key Feature | Potential Outcome |

|---|---|---|---|

| Candida antarctica Lipase B (CalB) | Enzymatic Kinetic Resolution (EKR) | High enantioselectivity (E > 100) for acylation of one alcohol enantiomer. | Separation of enantiopure alcohol and its acetylated enantiomer; max 50% yield for desired product. |

| CalB + Ruthenium Catalyst (e.g., Shvo's or Bäckvall's) | Dynamic Kinetic Resolution (DKR) | Combines selective enzymatic acylation with in-situ racemization of the unreacted alcohol. | Conversion of the entire racemic mixture to a single enantiomerically pure product; theoretical yield up to 100%. |

| Candida rugosa Lipase (CRL) | Enzymatic Kinetic Resolution (EKR) | Offers different selectivity compared to CalB, potentially favoring the other enantiomer. | Can be used to access the opposite enantiomer not easily obtained with CalB. |

Chromatographic and Chemical Resolution Techniques for Stereoisomers

When a synthesis produces a mixture of stereoisomers, their separation is essential to study the biological activity of each individual isomer. Both chromatographic and chemical methods are employed to resolve the stereoisomers of this compound or its alcohol precursor, 8-methyl-2-decanol.

Chromatographic Resolution: High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both analytical and preparative separation of stereoisomers. nih.gov Two main strategies are used:

Direct Separation on Chiral Stationary Phases (CSPs): This is the most direct method, where the stereoisomeric mixture is passed through an HPLC column containing a chiral selector. rsc.org Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used and highly effective. chromatographyonline.com For the analysis of the stereoisomers of 8-methyldecan-2-yl propanoate synthesized via Julia-Kocienski olefination, an OD-H column was successfully used. researchgate.net The choice of mobile phase (e.g., normal phase with hexane/isopropanol or polar organic mode) and temperature are critical parameters that can be adjusted to optimize selectivity and resolution. chromatographyonline.comsigmaaldrich.com

Separation of Diastereomers on Achiral Phases: An alternative strategy involves converting the mixture of enantiomers into a mixture of diastereomers by reacting them with a chiral derivatizing agent. nih.gov For example, the racemic 8-methyl-2-decanol can be esterified with an enantiopure chiral acid. The resulting diastereomeric esters have different physical properties and can be separated using standard, achiral HPLC on silica (B1680970) gel. nih.gov After separation, the chiral auxiliary is cleaved to yield the pure, individual enantiomers of the alcohol.

Chemical Resolution: Chemical resolution also relies on the formation of diastereomers, but separation is typically achieved by classical techniques like fractional crystallization, which can be more amenable to large-scale production. A key step in one of the reported syntheses of the stereoisomers of 8-methyl-2-decanol involved the generation of (R)-2-methylbutyric acid by the chemical degradation of the naturally occurring amino acid D-isoleucine. This chiral acid can then be used as a building block or as a resolving agent.

| Technique | Principle | Stationary Phase | Key Advantage | Example Application |

|---|---|---|---|---|

| Chiral HPLC | Direct separation of enantiomers based on transient diastereomeric interactions with a chiral selector. | Chiral Stationary Phase (e.g., Polysaccharide-based) | Direct analysis and separation without derivatization. | Use of an OD-H column for isomer analysis. researchgate.net |

| HPLC of Diastereomers | Separation of diastereomers (formed by reacting enantiomers with a chiral agent) which have different physical properties. | Standard Achiral Phase (e.g., Silica Gel) | Utilizes common, less expensive columns. | Separating diastereomeric esters on silica gel. nih.gov |

| Chemical Resolution | Formation of diastereomeric salts or derivatives followed by separation via crystallization or chromatography. | N/A | Potentially scalable and cost-effective. | Use of a chiral acid derived from D-isoleucine. |

Methodological Innovations for Reaction Efficiency and Scalability in this compound Synthesis

A key innovation for this specific molecule is the adoption of a convergent synthetic strategy , such as the one employing the Julia-Kocienski olefination. nih.gov Convergent syntheses, where different fragments of the molecule are prepared separately and then joined together late in the sequence, are generally more efficient and higher-yielding than linear syntheses for complex molecules. This approach led to a "simple scale-up strategy" where a gram-scale synthesis was achieved without a decrease in yield. nih.govresearchgate.net

The use of highly reliable and selective reactions is another critical factor. The Julia-Kocienski olefination, for example, is known for its efficiency in producing E-alkenes, which simplifies purification. researchgate.net Similarly, employing robust and commercially available biocatalysts like CalB for kinetic resolutions improves the scalability and predictability of producing enantiopure intermediates. nih.gov

For related pheromones, strategies such as olefin cross-metathesis have been shown to be effective. nih.gov The development of increasingly active and stable metathesis catalysts (e.g., Grubbs' catalysts) allows for the efficient coupling of olefinic fragments, often reducing the number of synthetic steps required compared to traditional methods.

Furthermore, innovations in separation science directly impact scalability. The development of highly selective chiral HPLC columns allows for efficient preparative separations, while combining enzymatic resolutions with in-situ derivatization (e.g., via "click" chemistry) can simplify the separation of products and unreacted starting materials, avoiding the need for chromatography altogether. rsc.org These methodological advances collectively contribute to making the synthesis of specific stereoisomers of this compound more practical and economically viable for widespread use.

Stereochemical Characterization and Elucidation of 2 Decanol, 8 Methyl , Propanoate Isomers

Determination of Absolute Configuration through Advanced Analytical Techniques

The definitive assignment of the absolute configuration for each stereoisomer of 8-methyl-2-decyl propanoate relies on a multi-faceted approach, integrating chromatographic separation with spectroscopic and chemical derivatization methods. Given the subtlety of stereochemical differences, no single technique is universally sufficient, necessitating a combination of methods for unambiguous structural elucidation.

Chiral Chromatography: The separation of the stereoisomers is a foundational step in their characterization. Chiral gas chromatography (GC) and high-performance liquid chromatography (HPLC) are indispensable tools.

Gas Chromatography (GC): Chiral GC, utilizing capillary columns coated with chiral stationary phases (CSPs) like derivatized cyclodextrins, is a primary method for separating the volatile stereoisomers of 8-methyl-2-decyl propanoate. The differential interaction between the enantiomers and the chiral stationary phase leads to different retention times, allowing for their separation and quantification. This technique was instrumental in analyzing the purity of synthesized stereoisomers and comparing them to the natural pheromone. google.com

High-Performance Liquid Chromatography (HPLC): For preparative scale separation, HPLC is often employed. In the synthesis of the four stereoisomers of 8-methyl-2-decanol, HPLC was a key technique used for the resolution of diastereomeric intermediates, which is essential for obtaining materials with high configurational purity at each chiral center. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents: Standard NMR spectroscopy is generally unable to distinguish between enantiomers. However, by reacting the chiral alcohol (8-methyl-2-decanol) with a chiral derivatizing agent (CDA), a pair of diastereomers is formed. These diastereomers have distinct NMR spectra. The Mosher's acid method is a classic example. usm.edu

The chiral alcohol (e.g., (R)-8-methyl-2-decanol) is esterified with both enantiomers of a chiral acid, such as (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).

This creates two different diastereomeric esters.

The ¹H or ¹⁹F NMR spectra of these diastereomers are then compared. The systematic differences in the chemical shifts of protons near the newly formed chiral center can be used to deduce the absolute configuration of the original alcohol. usm.eduyoutube.com This method, while requiring chemical modification, provides reliable data for assigning the stereochemistry at the C-2 position.

Chiroptical Spectroscopy: Methods like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) measure the differential absorption of left and right circularly polarized light.

Vibrational Circular Dichroism (VCD): VCD spectroscopy offers a powerful alternative for determining absolute configuration without the need for crystallization or chemical derivatization. spark904.nl It measures the differential absorption of polarized infrared light. By comparing the experimental VCD spectrum of a stereoisomer with a spectrum predicted by quantum chemical calculations for a known configuration (e.g., 2R,8R), the absolute stereochemistry can be assigned. spark904.nl

Electronic Circular Dichroism (ECD): ECD is more suited for molecules with chromophores. Since 8-methyl-2-decyl propanoate lacks a strong UV-Vis chromophore, direct ECD analysis is challenging. However, derivatization with a chromophoric group can make the molecule amenable to ECD analysis, which can then be compared with computational predictions to assign the absolute configuration. nih.gov

The following table summarizes the key analytical techniques used for the stereochemical elucidation of 8-methyl-2-decyl propanoate and related chiral compounds.

| Technique | Principle | Application to 2-Decanol, 8-methyl-, propanoate | Reference |

| Chiral Gas Chromatography (GC) | Differential partitioning of enantiomers on a chiral stationary phase. | Separation and purity analysis of the four volatile stereoisomers. | google.com |

| High-Performance Liquid Chromatography (HPLC) | Resolution of diastereomeric intermediates during synthesis. | Preparative separation to obtain configurationally enriched stereoisomers. | nih.gov |

| NMR with Chiral Derivatizing Agents (e.g., Mosher's Method) | Conversion of enantiomers into diastereomers with distinct NMR spectra. | Determination of the absolute configuration of the 8-methyl-2-decanol precursor. | usm.eduyoutube.com |

| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light. | Direct determination of absolute configuration by comparing experimental and computed spectra. | spark904.nl |

Computational Chemistry Approaches for Stereochemical Modeling and Prediction

Computational chemistry has become an indispensable partner to experimental methods for the stereochemical elucidation of complex and flexible molecules like 8-methyl-2-decyl propanoate. nih.gov These approaches are particularly valuable when experimental data is difficult to obtain or interpret. The general workflow involves a detailed conformational analysis followed by the calculation of spectroscopic properties that can be directly compared with experimental measurements.

Conformational Analysis: Due to its long, flexible alkyl chain, 8-methyl-2-decyl propanoate can exist in a multitude of low-energy conformations. A thorough exploration of the conformational space is the critical first step for any reliable computational prediction. nih.gov

Molecular Mechanics (MM) and Molecular Dynamics (MD): Initial conformational searches are typically performed using computationally less expensive methods like Molecular Mechanics (MM). Molecular Dynamics (MD) simulations can also be used to explore the conformational landscape over time, providing insight into the dynamic behavior of the molecule in different environments (e.g., in solution). rsc.org This process generates a large number of possible conformers.

Quantum Mechanical Calculations: The low-energy conformers identified in the initial search are then subjected to more accurate quantum mechanical calculations, most commonly using Density Functional Theory (DFT).

Prediction of Chiroptical Properties: The primary application of computational chemistry in this context is the prediction of chiroptical spectra. nih.gov Time-Dependent Density Functional Theory (TD-DFT) is widely used to calculate ECD and Optical Rotatory Dispersion (ORD) spectra. rsc.orgnih.govacs.org For VCD, DFT calculations are used to predict the vibrational frequencies and rotational strengths. spark904.nl The process involves:

Calculating the chiroptical spectrum for each significant conformer of a chosen absolute configuration (e.g., (2R,8R)).

Averaging these individual spectra, weighted by their calculated Boltzmann population, to generate a final theoretical spectrum.

Comparing this theoretical spectrum with the experimental spectrum of the purified natural pheromone or synthesized isomer. A match between the calculated spectrum for the (2R,8R) configuration and the experimental spectrum confirms this as the absolute configuration of the sample.

The following table outlines the computational workflow for stereochemical prediction.

| Computational Step | Methodology | Purpose | Reference |

| 1. Conformational Search | Molecular Mechanics (MM), Molecular Dynamics (MD) | Identify all possible low-energy spatial arrangements (conformers) of the flexible molecule. | nih.govrsc.org |

| 2. Geometry Optimization | Density Functional Theory (DFT) | Refine the structure of each conformer to its lowest energy state and calculate relative energies. | acs.orgrsc.org |

| 3. Property Calculation | Time-Dependent DFT (TD-DFT), DFT | Predict spectroscopic properties (e.g., ECD, ORD, VCD spectra) for each stable conformer. | spark904.nlnih.govnih.gov |

| 4. Spectral Averaging | Boltzmann Statistics | Combine the calculated spectra of individual conformers into a single, population-weighted theoretical spectrum. | nih.gov |

| 5. Comparison & Assignment | - | Match the final theoretical spectrum with the experimental spectrum to assign the absolute configuration. | spark904.nlrsc.org |

By integrating these advanced analytical and computational methods, researchers can confidently determine the absolute configuration of each stereoisomer of 8-methyl-2-decyl propanoate, a critical step for understanding its role in chemical ecology and for its potential use in sustainable agriculture.

Chemical Ecology of 2 Decanol, 8 Methyl , Propanoate As an Insect Pheromone

Role as a Sex Pheromone in Diabrotica Species

The propanoate ester of 8-methyl-2-decanol is a key female-produced sex pheromone for several economically significant Diabrotica species. frontiersin.orggoogle.com Its effectiveness and specificity are intricately linked to its stereochemistry, the concentration present in the environment, and the specific species interpreting the chemical signal. This complexity facilitates both intraspecific mate finding and interspecific reproductive isolation. pherobase.compherobase.com

Species-Specific Behavioral Responses to Different Stereoisomers

The behavioral response of male Diabrotica beetles to 8-methyl-2-decanol propanoate is highly dependent on the specific stereoisomers they encounter. The molecule has two chiral centers, at the C2 and C8 positions, resulting in four possible stereoisomers: (2R,8R), (2S,8R), (2R,8S), and (2S,8S). Different species have evolved distinct sensitivities to these isomers, a mechanism that helps prevent cross-mating.

For the Northern Corn Rootworm (Diabrotica barberi), only the (2R,8R)-isomer is attractive. pherobase.comnih.govnih.gov The presence of either the (2S,8R) or (2S,8S) isomers significantly inhibits the response of D. barberi males to the attractive (2R,8R) configuration. pherobase.comnih.gov The (2R,8S)-isomer elicits no behavioral activity, either attractive or inhibitory, in this species. pherobase.comnih.gov

In contrast, males of the Western Corn Rootworm (Diabrotica virgifera virgifera) and the Mexican Corn Rootworm (Diabrotica virgifera zeae) respond strongly to the (2R,8R)-isomer and also show a secondary, lesser attraction to the (2S,8R)-isomer. osti.govnih.gov The other two isomers, (2R,8S) and (2S,8S), are inactive for these species. osti.gov Meanwhile, Diabrotica porracea responds exclusively to the (2S,8R)-isomer. osti.gov This differential response to stereoisomers is a crucial factor in maintaining reproductive barriers among these sympatric species. pherobase.com

Another related species, Diabrotica cristata, uses a structurally similar compound, 8-methyl-2-decyl acetate (B1210297), for chemical communication. Males of this species are attracted specifically to the (2S,8R) configuration of the acetate ester, not the propanoate. nih.gov

Table 1: Behavioral Response of Diabrotica Males to Stereoisomers of 8-methyl-2-decanol propanoate

| Species | (2R,8R)-isomer | (2S,8R)-isomer | (2R,8S)-isomer | (2S,8S)-isomer |

|---|---|---|---|---|

| D. barberi (Northern Corn Rootworm) | Attractive | Inhibitory | Inactive | Inhibitory |

| D. virgifera virgifera (Western Corn Rootworm) | Strongly Attractive | Attractive | Inactive | Inactive |

| D. virgifera zeae (Mexican Corn Rootworm) | Strongly Attractive | Attractive | Inactive | Inactive |

| D. porracea | Inactive | Attractive | Inactive | Inactive |

Dose-Response Dynamics in Pheromone-Mediated Behavior

The concentration of 8-methyl-2-decanol propanoate plays a critical role in mediating the behavioral response of male rootworms, and this response differs significantly between species.

The male Northern Corn Rootworm (D. barberi) exhibits a response that peaks at a relatively low pheromone concentration. google.compherobase.comnih.gov As the dose increases beyond this optimal level, the attraction is severely reduced. google.compherobase.com This suggests that high concentrations of the pheromone are repellent or cause sensory overload, leading to behavioral inhibition. The response threshold for D. barberi to the racemic mixture is approximately ten times lower than that for the Western Corn Rootworm, a phenomenon likely explained by the inhibitory effect of three of the four stereoisomers on D. barberi males. nih.gov

Conversely, the attractive response of the male Western Corn Rootworm (D. virgifera virgifera) continues to increase with higher doses of the pheromone, up to the highest concentrations tested in field studies. google.compherobase.comnih.gov This indicates a different sensory processing mechanism compared to D. barberi, allowing it to remain attracted even in a dense pheromone plume.

Table 2: Dose-Response Characteristics of Diabrotica Species

| Species | Response to Increasing Pheromone Dose | Relative Response Threshold |

|---|---|---|

| D. barberi (Northern Corn Rootworm) | Attraction peaks at low dose; inhibited at high dose | Low |

| D. virgifera virgifera (Western Corn Rootworm) | Attraction increases with dose | High |

Interspecific Communication and Cross-Attraction Phenomena among Diabrotica Taxa

While stereoisomer specificity provides a significant degree of reproductive isolation, the shared use of 8-methyl-2-decanol propanoate as a primary pheromone component leads to observable interspecific interactions and cross-attraction. Traps baited with the racemic mixture of 8-methyl-2-decanol propanoate have been shown to attract males of at least five different taxa: D. virgifera virgifera, D. virgifera zeae, D. longicornis barberi (an older classification for D. barberi), D. longicornis longicornis, and D. porracea. google.compherobase.comnih.gov

This cross-attraction suggests a common evolutionary origin for the pheromone signaling system in this group. Despite the potential for interspecific encounters, successful hybridization in the wild is thought to be rare. pherobase.com For instance, although D. barberi and D. v. virgifera can hybridize under laboratory conditions, factors such as low insemination rates in interspecific pairings and reduced viability of hybrid eggs likely limit gene flow in their natural sympatric populations. pherobase.com The species-specific responses to different stereoisomers and pheromone concentrations serve as a strong, though not absolute, premating isolation mechanism. pherobase.com

Pheromone Biosynthesis Pathways in Pheromone-Producing Insects

The precise biosynthetic pathway for 8-methyl-2-decanol propanoate has not been fully elucidated specifically within Diabrotica species. However, based on general knowledge of insect pheromone biosynthesis, particularly for methyl-branched fatty acid derivatives, a putative pathway can be outlined. frontiersin.org This process is expected to involve de novo synthesis from simple metabolic precursors.

Elucidation of Precursor Utilization and Metabolic Transformations

The biosynthesis of methyl-branched esters in insects is generally understood to originate from primary metabolism, specifically fatty acid synthesis. The carbon backbone of the 8-methyl-2-decanol propanoate molecule is likely assembled through the fatty acid synthase (FAS) complex.

The process is thought to begin with acetyl-CoA. The methyl branch at the C8 position is likely introduced through the incorporation of a propionate (B1217596) unit, in the form of methylmalonyl-CoA, instead of the usual malonyl-CoA during the chain elongation process by FAS. nih.gov Sources for this propionate unit in insects can include the catabolism of branched-chain amino acids such as isoleucine and valine, or from succinyl-CoA, a TCA cycle intermediate. nih.gov

Following the assembly of the 8-methyl-decanoic acid backbone, a series of modifications would be required to produce the final pheromone. This would involve the reduction of the carboxylic acid to an alcohol and the subsequent esterification with a propionate group, likely derived from propionyl-CoA.

Identification of Key Enzymatic Steps in De Novo Pheromone Synthesis

While the specific enzymes responsible for producing 8-methyl-2-decanol propanoate in Diabrotica have not been identified, the key enzymatic steps can be inferred from other studied insect pheromone systems.

Fatty Acid Synthase (FAS): A multi-enzyme complex responsible for the de novo synthesis of the carbon chain. Its ability to accept methylmalonyl-CoA as a substrate would be critical for creating the methyl-branched structure. nih.gov

Reductases: After the formation of the 8-methyl-decanoic acid (or its CoA ester), one or more reductases would be required to convert the carbonyl group of the fatty acid into the secondary alcohol at the C2 position.

Acyl-CoA Synthetase: An enzyme likely required to activate propionic acid into propionyl-CoA for the final esterification step.

Acyltransferase: A key enzyme that would catalyze the final step: the transfer of the propionyl group from propionyl-CoA to the hydroxyl group of 8-methyl-2-decanol, forming the propanoate ester.

Further research employing transcriptomics and functional genomics on the pheromone glands of female Diabrotica beetles is needed to identify and characterize the specific genes and enzymes involved in this precise biosynthetic pathway.

Mechanisms of Olfactory Reception and Signal Transduction

The detection of chemical cues, particularly pheromones, is a critical process for insect survival and reproduction. In the case of the western corn rootworm, Diabrotica virgifera virgifera, the perception of its female-produced sex pheromone, 2-decanol, 8-methyl-, propanoate, by males is a key step in initiating mating behavior. This process involves a sophisticated series of events at the peripheral olfactory system, from the initial detection of the pheromone by specialized neurons to the transduction of this chemical signal into an electrical one that can be interpreted by the central nervous system.

Electrophysiological Investigations of Pheromone Detection (e.g., Electroantennography)

Electroantennography (EAG) is a technique used to measure the summed electrical response of the entire antenna to an olfactory stimulus. It provides a valuable tool for assessing the sensitivity of an insect's olfactory system to specific compounds. Studies on Diabrotica species have utilized EAG to investigate the detection of this compound and its various stereoisomers.

Research has shown that the natural pheromone produced by female western corn rootworms is the (2R,8R)-isomer of 8-methyl-2-decanol propanoate. oup.com Electrophysiological studies have corroborated the behavioral significance of this specific stereoisomer. In EAG bioassays of gas-liquid chromatographic fractions of volatiles from virgin female western corn rootworms (D. virgifera virgifera), a single active fraction was identified that elicited a strong antennal response. nih.gov

Further investigations into the differential responses of various Diabrotica species to the stereoisomers of 8-methyl-2-decanol propanoate have revealed a degree of species-specificity in pheromone detection. The males of the western corn rootworm (D. virgifera virgifera) and the northern corn rootworm (D. barberi) exhibit the strongest EAG responses to the (2R,8R)-isomer. nih.gov In contrast, males of D. longicornis and D. lemniscata show the greatest antennal response to the (2S,8R)-isomer. nih.gov This indicates that the olfactory receptors on the antennae of these different species are finely tuned to detect specific stereoisomers, which likely plays a role in reproductive isolation.

The table below summarizes the electroantennogram responses of various Diabrotica species to different stereoisomers of 8-methyl-2-decanol propanoate, highlighting the isomer that elicits the maximum response.

| Species | Common Name | Isomer with Maximum EAG Response |

| Diabrotica virgifera virgifera | Western Corn Rootworm | (2R,8R)-8-methyl-2-decanol propanoate |

| Diabrotica barberi | Northern Corn Rootworm | (2R,8R)-8-methyl-2-decanol propanoate |

| Diabrotica longicornis | - | (2S,8R)-8-methyl-2-decanol propanoate |

| Diabrotica lemniscata | - | (2S,8R)-8-methyl-2-decanol propanoate |

This table is based on data from Wilkin, P.J., et al. (1986). nih.gov

Molecular Basis of Olfactory Receptor-Ligand Interactions

The specific detection of pheromones like this compound is mediated by olfactory receptors (ORs), which are transmembrane proteins located on the dendrites of olfactory sensory neurons housed within the insect's antennae. The interaction between a specific pheromone molecule (the ligand) and its cognate OR is the foundational event in olfactory signal transduction.

While the complete molecular details of the interaction between this compound and its receptor in D. virgifera virgifera have not been fully elucidated, genomic and transcriptomic studies have provided a crucial framework for understanding this process. The genome of the western corn rootworm has been sequenced, revealing a large and diverse repertoire of genes encoding chemosensory proteins. oup.comnih.gov This includes a substantial number of putative odorant receptors (ORs), gustatory receptors (GRs), and ionotropic receptors (IRs). oup.comnih.gov

Specifically, the D. virgifera virgifera genome is predicted to contain 193 ORs and 189 GRs, with 125 ORs and 116 GRs found to be expressed across various life stages. oup.com The OR family includes the highly conserved odorant receptor co-receptor (Orco), which is essential for the function of the ligand-binding ORs. nih.gov The interaction between the specific OR and the pheromone molecule is thought to induce a conformational change in the receptor complex, leading to the opening of an ion channel and the generation of an electrical signal.

The functional characterization, or "deorphanization," of these numerous ORs—that is, identifying the specific ligand for each receptor—is a significant area of ongoing research. To date, the specific OR in D. virgifera virgifera that binds to this compound has not been definitively identified and characterized. However, the large expansion of certain OR subfamilies in the D. virgifera virgifera genome suggests a diversification that could be related to the detection of specific semiochemicals, including sex pheromones. nih.gov The identification and functional analysis of the specific receptor for this key pheromone will be a critical step in understanding the molecular basis of mate recognition in this important agricultural pest.

The table below lists some of the identified chemosensory gene families in Diabrotica virgifera virgifera that are involved in olfaction, providing a basis for future research into pheromone receptor-ligand interactions.

| Gene Family | Number of Predicted Genes | Number of Expressed Genes | Putative Role in Pheromone Perception |

| Odorant Receptors (ORs) | 193 | 125 | Likely contains the specific receptor for this compound. |

| Gustatory Receptors (GRs) | 189 | 116 | Primarily involved in taste, but some may detect contact pheromones. |

| Ionotropic Receptors (IRs) | >78 (divergent) | - | Involved in the detection of various odorants, potentially including pheromones. |

| Odorant Binding Proteins (OBPs) | 139 | - | Soluble proteins that may transport hydrophobic pheromones to the receptors. |

This table is compiled from data in Robertson et al. (2023) and Eyun et al. (2025). oup.comnih.gov

Environmental Dynamics and Biodegradation Research of 2 Decanol, 8 Methyl , Propanoate

Abiotic Degradation Pathways in Environmental Compartments (e.g., Hydrolysis, Photodegradation)

Abiotic degradation, which involves non-biological processes, plays a crucial role in the initial breakdown of chemical compounds in the environment. For 2-Decanol, 8-methyl-, propanoate, the primary abiotic degradation pathways are expected to be hydrolysis and photodegradation.

Hydrolysis

Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. chemguide.co.uk In the case of esters like this compound, hydrolysis breaks the ester bond, yielding an alcohol and a carboxylic acid. libretexts.org This reaction can be catalyzed by either acids or bases. libretexts.org

The hydrolysis of this compound would result in the formation of 8-methyl-2-decanol and propanoic acid, as illustrated in the following reaction:

CH₃CH₂COO-CH(CH₃)(CH₂)₅CH(CH₃)₂ + H₂O → CH₃CH₂COOH + HO-CH(CH₃)(CH₂)₅CH(CH₃)₂ (this compound + Water → Propanoic acid + 8-methyl-2-decanol)

Photodegradation

Photodegradation is the breakdown of chemical compounds by light, particularly ultraviolet (UV) radiation from the sun. researchgate.net This process can be a significant abiotic degradation route for organic micropollutants in aquatic environments, especially for those resistant to hydrolysis and biodegradation. researchgate.net The effectiveness of photodegradation is dependent on several factors, including the light absorption properties of the compound, the intensity and wavelength of sunlight, and the presence of other substances in the water that can act as photosensitizers. researchgate.net

Interactive Data Table: Predicted Abiotic Degradation of this compound

| Degradation Pathway | Description | Key Factors | Expected Products | Environmental Compartment |

|---|---|---|---|---|

| Hydrolysis | Cleavage of the ester bond by water. | pH (base-catalyzed is faster), temperature, water availability. | 8-methyl-2-decanol and Propanoic acid. | Soil, Water, Sediment. |

| Photodegradation | Breakdown by sunlight, likely indirect. | Sunlight intensity, water depth, presence of photosensitizers. | Potentially smaller, more oxidized molecules. | Sunlit Surface Waters. |

Microbial Biotransformation and Biodegradation Studies

The biodegradation of this compound by microorganisms is a critical pathway for its removal from the environment. This process involves the transformation of the compound into simpler substances through microbial metabolic activity.

While no studies have specifically reported the isolation of microorganisms that degrade this compound, research on structurally similar compounds provides insights into the types of microbes that would likely be involved. The degradation of esters is a common microbial capability. oup.com

Numerous studies have isolated bacteria and fungi capable of degrading alkanes, branched-chain fatty acids, and other esters from various environments, including soil and aquatic sediments. bohrium.comresearchgate.netmdpi.comnih.gov Genera of bacteria frequently implicated in the degradation of such complex organic molecules include Pseudomonas, Bacillus, Rhodococcus, Acinetobacter, and Burkholderia. researchgate.netmdpi.com Fungal genera such as Aspergillus, Penicillium, and Ganoderma have also demonstrated the ability to degrade complex hydrocarbons and pesticides. researchgate.netmdpi.com

The initial step in the microbial degradation of an ester is the cleavage of the ester bond by enzymes called esterases or lipases. oup.comnih.gov These enzymes are widespread in the microbial world. oup.com A study on a halotolerant Salimicrobium sp. isolated an extracellular esterase that showed a preference for short-chain p-nitrophenyl esters. nih.gov Another study on various fungal species contaminating canvas paintings found that Aspergillus and Penicillium species exhibited esterase activity. mdpi.com Given the structure of this compound, it is highly probable that a diverse range of soil and aquatic microorganisms possessing esterase activity could initiate its degradation.

The microbial metabolic pathway for this compound is predicted to proceed in a stepwise manner, beginning with the hydrolysis of the ester bond, followed by the degradation of the resulting alcohol and carboxylic acid.

Initial Hydrolysis: The first step is the enzymatic hydrolysis of the ester bond by microbial esterases, yielding 8-methyl-2-decanol and propanoic acid. oup.com

Degradation of Propanoic Acid: Propanoic acid is a common metabolic intermediate and is readily degraded by many microorganisms under both aerobic and anaerobic conditions. nih.govwikipedia.org In aerobic environments, propanoic acid is typically converted to propionyl-CoA, which then enters central metabolic pathways like the citric acid cycle after being converted to succinyl-CoA. wikipedia.org Under anaerobic conditions, the degradation of propionate (B1217596) often involves syntrophic bacteria that oxidize it to acetate (B1210297), CO₂, and H₂, which are then consumed by methanogens. nih.gov

The aerobic degradation of alkanes typically begins with the oxidation of a terminal or sub-terminal carbon by monooxygenase enzymes to form an alcohol. nih.gov Since 8-methyl-2-decanol is already an alcohol, the subsequent steps would likely involve oxidation of the alcohol to a ketone (8-methyl-2-decanone), followed by further enzymatic cleavage. The degradation of branched-chain fatty acids often proceeds through β-oxidation, although the branching can necessitate additional enzymatic steps to bypass the methyl groups. wikipedia.org It is plausible that similar enzymatic machinery would be employed for the degradation of 8-methyl-2-decanol, ultimately breaking it down into smaller molecules that can enter central metabolism.

The complete mineralization of this compound would result in the formation of carbon dioxide, water, and microbial biomass.

Interactive Data Table: Predicted Microbial Degradation Pathway of this compound

| Metabolic Step | Enzymes Involved (Predicted) | Products | Notes |

|---|---|---|---|

| Initial Ester Hydrolysis | Esterases, Lipases | 8-methyl-2-decanol and Propanoic acid | Common microbial capability. |

| Propanoic Acid Degradation | Propionyl-CoA synthetase, various enzymes of central metabolism | Acetyl-CoA, Succinyl-CoA (aerobic); Acetate, CO₂, H₂ (anaerobic) | Readily degradable by many microorganisms. |

| 8-methyl-2-decanol Degradation | Alcohol dehydrogenases, Monooxygenases, enzymes of β-oxidation | Smaller branched-chain acids, eventually leading to central metabolites. | Likely the slower, rate-limiting part of the pathway due to branching. |

| Complete Mineralization | Full suite of metabolic enzymes | Carbon dioxide, Water, Biomass | The ultimate fate of the organic carbon. |

Research Applications and Methodologies in Agricultural Entomology

Pheromone-Based Monitoring Strategies for Agricultural Pests

2-Decanol, 8-methyl-, propanoate is a cornerstone for monitoring populations of several economically important rootworm species. google.com As an effective attractant for males of the Western Corn Rootworm (D. virgifera virgifera), the Northern Corn Rootworm (D. longicornis barberi), and the Mexican Corn Rootworm (D. virgifera zeae), it is widely used as a bait in traps for tracking pest presence, distribution, and population density. google.comscielo.br This monitoring capability is crucial for implementing timely and targeted pest management strategies in crops like maize and sweetcorn. cabidigitallibrary.orgherts.ac.uk

The practical application of this compound in field research necessitates its formulation into effective and long-lasting lures. Research has focused on developing formulations that ensure a controlled and sustained release of the pheromone to attract target pests over extended periods.

Carriers and Extenders: For field use, the compound is typically dissolved in a suitable solvent carrier, such as hexane. google.com To control its volatilization rate, an oleaginous extender like trioctanoin may be included in the solution. google.com

Slow-Release Substrates: To achieve a slow and consistent release of the pheromone, formulations often involve absorbing the chemical into a porous substrate. google.com Another method is encapsulation, which protects the compound from environmental degradation and regulates its release over time. google.com These formulation techniques are vital for creating lures that remain effective for the duration of ecological studies or monitoring programs. researchgate.net

The efficacy of pheromone-baited traps is highly dependent on their design and strategic placement within the agricultural landscape. Research into these factors is essential for accurately studying the population dynamics of target pests. While the specific pheromone for Diabrotica speciosa has not been identified as this compound, studies on this related species provide a clear methodological framework for optimizing trap placement. scielo.brscielo.br

In one such study, researchers tested the effectiveness of traps placed at different heights within a common bean field to capture D. speciosa. The results demonstrated that trap height significantly impacts capture rates, with traps placed closer to the ground being more effective. scielo.brscielo.br

Table 1: Effect of Trap Height on Capture of Diabrotica speciosa

| Trap Height (meters) | Relative Beetle Capture Rate |

| 0.25 | 3.5x |

| 0.50 | 1.0x |

| 0.75 | 1.0x |

| 1.00 | 1.0x |

This table illustrates findings from a study on D. speciosa, where traps placed at 0.25 meters were found to be approximately 3.5 times more effective than those at greater heights, highlighting the importance of placement optimization in population monitoring. scielo.brscielo.br

Investigating Communication Disruption for Pest Management Research

The mechanisms behind mating disruption are multifaceted and can include:

Neural Habituation: Constant exposure to the pheromone can make the male's nervous system less sensitive to it.

Competition: The synthetic pheromone in the air competes with the natural pheromone plumes released by females, making it difficult for males to follow a trail. researchgate.net

Camouflage: The high concentration of the synthetic pheromone can mask the location of individual calling females. researchgate.net

Research in this area investigates how factors like pest population density, weather conditions, and the specific formulation of the disruption product influence the success of this management tactic. researchgate.net

Integration of this compound with Other Semiochemicals (e.g., Kairomones) in Research Contexts

The chemical communication of insects is complex and often involves a variety of signals beyond sex pheromones. Kairomones, which are semiochemicals that benefit the receiver but not the emitter, play a significant role. semiochemical.com Research has shown that integrating this compound with kairomones can enhance the effectiveness of monitoring and management strategies. vt.edu

Plant volatiles can act as powerful kairomones, signaling a suitable host plant to insects. semiochemical.com These compounds can synergize the attractive effects of pheromones, leading to more effective lures. semiochemical.com For instance, both male and female spotted cucumber beetles (Diabrotica undecimpunctata howardi) are attracted to the floral compound cinnamaldehyde. vt.edu

Furthermore, some insects "eavesdrop" on the semiochemicals of other species. A notable example is the strong attraction of the spotted cucumber beetle to vittatalactone, which is the aggregation pheromone produced by the male striped cucumber beetle (Acalymma vittatum). vt.eduresearchgate.net This cross-species attraction, a form of kairomonal response, suggests that vittatalactone could be used in the management of multiple pest species simultaneously. vt.edu

Table 2: Examples of Semiochemical Integration in Diabrotica Species

| Insect Species | Attractant Compound | Compound Type | Context/Interaction |

| Diabrotica virgifera virgifera (Western Corn Rootworm) | This compound | Pheromone | Sex attractant for males. google.com |

| Diabrotica undecimpunctata howardi (Spotted Cucumber Beetle) | R-10-methyl-2-tridecanone | Pheromone | Sex attractant for males. vt.eduresearchgate.net |

| Diabrotica undecimpunctata howardi (Spotted Cucumber Beetle) | Vittatalactone | Kairomone | Attracted to the pheromone of the striped cucumber beetle (A. vittatum). vt.eduresearchgate.net |

| Diabrotica undecimpunctata howardi (Spotted Cucumber Beetle) | Cinnamaldehyde | Kairomone | Attracted to host plant floral volatile. cabidigitallibrary.org |

Future Directions and Emerging Research Avenues in 2 Decanol, 8 Methyl , Propanoate Studies

Development of Highly Efficient and Sustainable Synthetic Methodologies for Enantiopure Isomers

The biological activity of 2-Decanol, 8-methyl-, propanoate is highly dependent on its stereochemistry. Different species of Diabrotica respond to specific stereoisomers of this compound. For instance, males of Diabrotica virgifera virgifera (Western Corn Rootworm) and D. v. zeae (Mexican Corn Rootworm) are strongly attracted to the (2R,8R)-isomer, while D. porracea responds exclusively to the (2S,8R)-isomer. nih.gov The (2S,8S)- and (2R,8S)-isomers are largely inactive. nih.gov This stereospecificity necessitates the development of synthetic methods that can produce enantiomerically pure isomers.

Furthermore, the field is moving towards greener and more sustainable synthetic protocols. mdpi.com This includes the use of innovative catalysts and reagents, such as novel copper(I) catalysts and silver-based reagents, which allow for reactions under milder conditions with high selectivity. researchgate.net Iron-catalyzed cross-coupling reactions are also emerging as a cost-effective and environmentally benign method for constructing the carbon backbone of insect pheromones. nih.gov Additionally, enzymatic reactions are being explored for their high stereoselectivity, offering a promising alternative to traditional chemical methods. researchgate.net The development of these sustainable methodologies is crucial for the large-scale and economical production of enantiopure this compound for use in agricultural applications. researchgate.netrsc.org

Advanced Mechanistic Understanding of Pheromone Perception at the Molecular and Neurobiological Levels

The precise and sensitive detection of this compound by male Diabrotica beetles is a complex process that begins at the molecular level within the insect's antennae. Future research is increasingly focused on elucidating the intricate mechanisms of pheromone perception. This involves identifying and characterizing the specific olfactory receptors (ORs), ionotropic receptors (IRs), and odorant-binding proteins (OBPs) responsible for recognizing the different stereoisomers of the pheromone.

The draft genome of D. virgifera virgifera has revealed an expansion in chemosensory gene families, including ORs and IRs, which are the primary receptors for volatile compounds. This genetic expansion may be linked to the specialized host-plant adaptations and pheromone communication systems of this species. Understanding which of these receptors bind to 8-methyl-2-decanol propanoate is a key area of ongoing investigation.

Moreover, research is delving into the neurobiological pathways that process the signals from these receptors. The observation that structurally related compounds, such as 8-methyldecan-2-yl acetate (B1210297), can inhibit the response to the pheromone suggests a competitive interaction at the receptor level or a more complex neural integration process. researchgate.net This inhibitory effect may play a role in maintaining reproductive isolation between closely related species. researchgate.net Future studies will likely employ techniques such as single-sensillum recording and in-situ hybridization to map the neural circuits involved in pheromone perception and processing, providing a more complete picture of how these chemical signals drive behavior. nih.govresearchgate.net

Genomic and Transcriptomic Approaches to Insect Pheromone Biosynthesis and Olfactory Systems

The advent of high-throughput sequencing technologies has revolutionized the study of insect pheromone biology. Genomic and transcriptomic approaches are providing unprecedented insights into the genetic basis of pheromone production and perception in Diabrotica species. The recent assembly of a 2.42 Gb draft genome for D. virgifera virgifera is a landmark achievement that will significantly accelerate research in this area.

Analysis of the D. virgifera virgifera genome has already revealed expansions in gene families associated with chemosensory perception. Manual annotation has identified numerous odorant binding proteins (OBPs), odorant receptors (ORs), and ionotropic receptors (IRs). This genomic data, combined with transcriptomic analyses of different tissues and life stages, will allow researchers to pinpoint the specific genes involved in the biosynthesis of this compound in the female pheromone glands and the receptors responsible for its detection in the male antennae.

Transcriptomic studies comparing gene expression in the pheromone glands of virgin and mated females, or under different environmental conditions, can help to identify the key enzymes and regulatory factors in the biosynthetic pathway. This information is not only fundamental to understanding the biology of these insects but is also critical for the development of innovative bio-based production strategies for this important pheromone.

Eco-evolutionary Dynamics of Pheromone Systems and Insect Adaptations

The specificity of the pheromone signal, with different Diabrotica species responding to distinct stereoisomers of this compound, points to a fascinating evolutionary history. nih.govnih.gov Research in this area is focused on understanding the ecological pressures and evolutionary pathways that have shaped these diverse pheromone communication systems.

The evolution of these specific signals is likely a key factor in reproductive isolation and speciation within the genus Diabrotica. mdpi.com By having distinct pheromone blends, different species can avoid interbreeding, ensuring reproductive success. For example, the strong attraction of D. v. virgifera to the (2R,8R)-isomer and the exclusive response of D. porracea to the (2S,8R)-isomer are clear examples of this chemical divergence. nih.gov

Furthermore, the interaction between pheromone signaling and host plant volatiles is another important aspect of the eco-evolutionary dynamics. Diabroticite beetles have co-evolved with plants of the family Cucurbitaceae, and their attraction to certain floral volatiles is well-documented. nih.govnih.gov Future research will likely investigate how the perception of host plant cues influences the response to pheromones and how this interplay has driven the adaptation and diversification of Diabrotica species. Understanding these dynamics is crucial for developing effective and sustainable pest management strategies that can target specific pest populations without affecting non-target organisms.

Innovative Bio-based Production Strategies for Pheromonal Compounds

The chemical synthesis of complex, stereospecific pheromones like this compound can be challenging and costly. nih.gov This has spurred the development of innovative bio-based production strategies that offer a more sustainable and potentially more economical alternative. These approaches leverage the biosynthetic power of microorganisms and plants to produce these valuable semiochemicals.

Metabolic engineering of yeasts, such as Saccharomyces cerevisiae and Yarrowia lipolytica, has shown great promise for the production of insect pheromones. nih.gov By introducing genes encoding the necessary biosynthetic enzymes from insects into these microbial cell factories, it is possible to produce specific pheromone components. While much of the research has focused on moth pheromones, the principles are applicable to the production of coleopteran pheromones as well. A recent patent for the microbial production of 8-methyl nonanoic acid, a likely precursor to 8-methyl-2-decanol, highlights the commercial interest in this area.

In addition to microbial systems, plants are also being explored as "green factories" for pheromone production. Transient expression of biosynthetic genes in plants like Nicotiana benthamiana has been demonstrated for the production of lepidopteran sex pheromones. This approach could be adapted for the synthesis of this compound, offering a scalable and sustainable production platform. The continued development of these bio-based strategies will be instrumental in making pheromone-based pest control more widely accessible and affordable for a variety of agricultural systems.

Q & A

Q. What are the optimal synthetic routes for 2-Decanol, 8-methyl-, propanoate, and how can purity be validated?

The esterification of 8-methyl-2-decanol with propanoic acid under acid catalysis (e.g., concentrated H₂SO₄) is a primary synthetic route. Reaction conditions (temperature, molar ratios, and catalyst concentration) must be optimized using kinetic studies . Purity can be validated via gas chromatography-mass spectrometry (GC-MS) to detect unreacted precursors or side products, supplemented by nuclear magnetic resonance (NMR) to confirm structural integrity (e.g., ester carbonyl at ~170 ppm in ¹³C NMR) .

Q. How can stereochemical conformers of this compound be distinguished experimentally?

The compound’s axial/equatorial substituents (e.g., the methyl group at C8 and propanoate moiety) generate distinct conformers. Nuclear Overhauser effect (NOE) NMR experiments can identify spatial proximity of protons in axial vs. equatorial positions . Chiral chromatography (e.g., using β-cyclodextrin columns) or polarimetry may resolve enantiomers if the alcohol precursor has a stereocenter .

Q. What analytical techniques are suitable for quantifying this compound in complex matrices?

High-performance liquid chromatography (HPLC) with UV detection (optimized for ester absorbance at ~210 nm) or reverse-phase columns coupled with tandem mass spectrometry (LC-MS/MS) provides high sensitivity . For metabolic studies, isotopic labeling (e.g., ¹³C-propanoate) enables tracking via isotope-ratio mass spectrometry .

Advanced Research Questions

Q. How does this compound influence microbial propanoate metabolism pathways?

In microbial systems (e.g., Pseudomonas aeruginosa), propanoate esters may act as substrates or inhibitors of enzymes like PrpD (propanoate catabolism) or acetyl-CoA synthetases (ACS). Hypothesis-driven experiments could include:

- Gene knockout studies (prpD, acsA/B) to assess metabolic flux changes via RNA-seq or metabolomics .

- Isotopic tracing (¹³C-labeled ester) to map carbon incorporation into downstream metabolites (e.g., succinate, methylcitrate) .

- Pathway activation analysis using tools like E.PathDash to integrate transcriptomic and metabolomic data .

Q. How do experimental conditions affect the stability and hydrolysis kinetics of this compound?

Hydrolysis rates depend on pH, temperature, and catalysts:

- Acidic conditions : Protonation of the ester carbonyl accelerates nucleophilic attack by water, monitored via time-resolved IR spectroscopy (C=O peak shift) .

- Basic conditions : Saponification yields 8-methyl-2-decanol and propanoate salts, quantified via conductometric titration .

- Enzymatic hydrolysis : Lipases (e.g., Candida antarctica) may show substrate specificity, analyzed using Michaelis-Menten kinetics .

Contradictions in rate data (e.g., pH-dependent anomalies) require multivariate regression to isolate variables like ionic strength or solvent polarity .

Q. What role does this compound play in modulating lipid membrane interactions?

The compound’s amphiphilic structure may disrupt membrane fluidity. Experimental approaches include:

- Langmuir trough experiments to measure changes in lipid monolayer pressure-area isotherms.

- Fluorescence anisotropy using diphenylhexatriene (DPH) probes to assess membrane rigidity .

- Molecular dynamics simulations to model ester-lipid interactions (e.g., with POPC bilayers) .

Methodological Guidance for Data Interpretation

Q. Resolving contradictions in metabolic flux studies involving propanoate esters

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.